2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Historical Context and Development
The development of 2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine emerged from broader research into imidazopyridine heterocycles, which have been extensively studied since the mid-20th century. The imidazopyridine family has garnered increasing attention in recent decades, with systematic investigation beginning around 1955 and continuing to the present day. The specific tetrahydroimidazo[4,5-c]pyridine scaffold gained prominence through early pharmaceutical research, particularly in the development of compounds targeting various biological pathways.
Historical patent literature reveals that tetrahydroimidazo[4,5-c]pyridine derivatives were first recognized for their therapeutic potential in the 1970s and 1980s. The compound 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine derivatives were initially disclosed as antiulcer and antisecretory agents, as documented in United States Patent 4,141,899 issued to Arcari and colleagues in February 1979. This foundational work established the pharmacological significance of the core structure and paved the way for subsequent investigations into substituted derivatives, including the 2-methyl variant.
The systematic exploration of 2-methyl substitution patterns emerged from structure-activity relationship studies aimed at optimizing biological activity while maintaining favorable pharmacokinetic properties. Research conducted in the 1980s and 1990s demonstrated that methyl substitution at the 2-position could significantly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity profiles. The development timeline shows a progression from simple unsubstituted cores to sophisticated derivatives with specific substitution patterns designed for targeted therapeutic applications.
Nomenclature and Classification in Heterocyclic Chemistry
This compound belongs to the broader classification of imidazopyridines, which are heterocyclic compounds formed by the fusion of an imidazole ring with a pyridine ring. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound designated by its Chemical Abstracts Service number 774178-09-5.
The structural classification places this compound within the imidazo[4,5-c]pyridine subfamily, distinguished by the specific fusion pattern between the imidazole and pyridine rings. The numbering system indicates that the imidazole ring is fused to the pyridine ring between positions 4 and 5 of the pyridine moiety and positions 4 and 5 of the imidazole ring. The "tetrahydro" designation signifies the saturation of the pyridine ring portion, specifically at positions 4, 5, 6, and 7, resulting in a partially saturated bicyclic system.
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDDYBUFDUAOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476310 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774178-09-5 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves the reaction of imidazole with 2-chloropyridine, followed by a suitable reduction reaction to obtain the target compound . Another method involves the cyclization of histamine dihydrochloride with paraformaldehyde under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
The compound's structural characteristics make it a candidate for studying the mechanisms of heterocyclic amine carcinogens. Research has highlighted the role of similar compounds in forming DNA adducts that can initiate cancer processes. For instance, studies have shown that related heterocyclic amines can bind to lactoperoxidase (LPO), leading to the activation of these compounds and subsequent interaction with DNA in breast tissues, potentially contributing to carcinogenesis .
1.2 Neuropharmacology
There is emerging interest in the neuropharmacological properties of imidazo[4,5-c]pyridine derivatives. Compounds within this class have been investigated for their effects on neurotransmitter systems, particularly regarding their potential as anxiolytic and antidepressant agents. The unique structure may allow for selective binding to specific receptors in the central nervous system, making it a subject for further pharmacological exploration.
Environmental Science
2.1 Carcinogenicity Studies
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine serves as a model compound in studies assessing the environmental impact of heterocyclic amines released during cooking processes. Research indicates that these compounds can form during the cooking of meats at high temperatures and may pose health risks through dietary exposure . Investigating the mechanisms of formation and subsequent biological effects is crucial for understanding their role in human health.
Toxicology
3.1 Toxicological Assessments
The compound is utilized in toxicological assessments to evaluate the mutagenic and carcinogenic potential of heterocyclic amines. Studies have demonstrated that related compounds can lead to significant DNA damage in mammalian cells, which is critical for understanding the risks associated with dietary intake of cooked meats . The assessment includes measuring adduct formation and evaluating the biological half-life of these compounds in various tissues.
Table 1: Summary of Key Studies Involving this compound
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression . The compound may also interact with other cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[4,5-c]pyridine Core
The pharmacological and physicochemical properties of imidazo[4,5-c]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Analogs and Their Properties
Key Observations:
- Antiviral Activity : Fluorinated aryl substituents (e.g., 4-(4-fluorophenyl)) enhance potency against HCV (EC₅₀ = 0.004 µM) , while Tegobuvir demonstrates clinical relevance as an NS5B inhibitor .
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -F) improve metabolic stability and target binding .
- Synthetic Accessibility : Methyl and small alkyl groups (e.g., 2-CH₃) are synthetically straightforward, whereas aryl substituents require multi-step coupling reactions .
Biological Activity
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS No. 774178-09-5) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- CAS Number : 774178-09-5
- Physical Appearance : Off-white to light yellow solid
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including its effects on neurological disorders and its interaction with neurotransmitter systems.
1. Neuropharmacological Effects
Research indicates that derivatives of imidazopyridines can exhibit significant neuropharmacological effects. The compound has been investigated for its potential as an anxiolytic and antidepressant agent.
- Mechanism of Action : It is believed to interact with serotonin receptors (5-HT receptors), influencing serotoninergic transmission which is crucial in mood regulation.
2. Antimicrobial Activity
Studies have shown that imidazopyridine derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Strong Inhibition | |
| Candida albicans | Weak Inhibition |
3. Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases.
Case Study 1: Anxiolytic Effects
A study published in the Journal of Medicinal Chemistry explored the anxiolytic effects of this compound in animal models. The results indicated a significant reduction in anxiety-like behaviors in mice subjected to stress tests when treated with the compound.
Case Study 2: Antimicrobial Efficacy
In a clinical trial examining the antimicrobial efficacy of various imidazopyridine derivatives, this compound showed promising results against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of imidazopyridine derivatives to enhance their biological activity. Modifications to the nitrogen atoms and carbon skeleton have been shown to significantly affect their pharmacological profiles.
Table: Structure-Activity Relationship of Imidazopyridines
Q & A
Q. Table 1. Key Synthetic Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Dimethoxymethane, 0.01 M HCl, reflux | 79.5% | |
| Phase-transfer catalysis | DMF, p-toluenesulfonic acid | 48–89% | |
| Dipolar cycloaddition | Single-pot, TFAA/H₂O₂–urea | 70–85% |
Q. Table 2. Pharmacokinetic Parameters
| Compound | Brain:Plasma Ratio | Solubility (µg/mL) | ED₅₀ (mg/kg) | Target |
|---|---|---|---|---|
| 29 (S) | 0.3 | 12 | 0.06 | P2X7 |
| 35 (S) | 0.5 | 45 | 0.07 | P2X7/JAK |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
